Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Description

The exact mass of the compound Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetamido-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMOYSYLLYARBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069564 | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62374-67-8 | |

| Record name | 4-(Acetylamino)-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62374-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062374678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62374-67-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride: Properties, Synthesis, and Applications

Introduction

4-(Acetylamino)-2-methyl-benzenesulfonyl chloride, identified by CAS Registry Number 62374-67-8, is a highly functionalized aromatic organic compound.[1][2][3] It serves as a pivotal intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, featuring a reactive sulfonyl chloride group, a directing methyl group, and a protected amino group (acetylamino), makes it a versatile building block for constructing complex molecules, most notably sulfonamide derivatives. This guide provides an in-depth examination of its properties, a validated synthesis protocol with mechanistic insights, its core reactivity, and essential safety protocols tailored for researchers and drug development professionals.

Section 1: Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. The presence of distinct functional groups within the 4-(acetylamino)-2-methyl-benzenesulfonyl chloride molecule imparts a unique set of characteristics that are crucial for its application in synthesis.

Core Data Summary

A compilation of the essential physicochemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Registry Number | 62374-67-8 | [1][2][3] |

| Molecular Formula | C₉H₁₀ClNO₃S | [1][2][3] |

| Molecular Weight | 247.70 g/mol | [1][2][3] |

| Appearance | Off-white solid/powder | [4][5] |

| Melting Point | 98 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., chloroform, dichloromethane).[4][5] | |

| Stability | Moisture-sensitive.[4] |

Structural Elucidation

The arrangement of the functional groups on the benzene ring is critical to the compound's reactivity and steric profile.

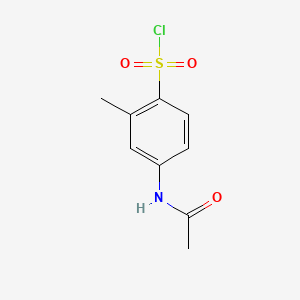

Caption: Molecular structure of 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride.

Expertise & Experience: The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it the primary site of reaction with nucleophiles. The acetylamino group (-NHCOCH₃) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution, and its acetyl moiety serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions. The methyl group (-CH₃) at the 2-position provides steric hindrance and acts as a weak ortho-, para-director, influencing the regioselectivity of the synthesis.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride is typically achieved via a two-step process starting from 2-methylaniline (o-toluidine). This pathway is efficient and relies on well-established, high-yielding reactions.

Synthetic Workflow Diagram

Caption: Two-step synthesis of the target compound from 2-methylaniline.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methylaniline

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (0.1 mol) in pyridine (50 mL).

-

Reaction: Cool the flask in an ice bath to 0-5 °C. Add acetic anhydride (0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Pour the reaction mixture into 250 mL of cold water. The product, N-(2-methylphenyl)acetamide, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Causality & Rationale: The acetylation step is critical. It protects the highly reactive amino group, preventing it from reacting with the chlorosulfonic acid in the subsequent step. Pyridine acts as a catalyst and scavenges the acetic acid byproduct.

Step 2: Chlorosulfonation of N-(2-methylphenyl)acetamide

-

Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas), place chlorosulfonic acid (0.5 mol, excess). Cool the flask to 0 °C in an ice-salt bath.

-

Reaction: Add the dried N-(2-methylphenyl)acetamide (0.1 mol) from Step 1 in small portions over 1 hour, maintaining the temperature below 5 °C.

-

Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours. The mixture will become a viscous solution.

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. This highly exothermic step must be performed in a well-ventilated fume hood. The product will precipitate as a solid.[6]

-

Purification: Filter the crude product, wash with copious amounts of ice-cold water, and press as dry as possible. Recrystallization from a suitable solvent (e.g., chloroform/hexane) yields the pure 4-(acetylamino)-2-methyl-benzenesulfonyl chloride.

-

Causality & Rationale: Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is an electrophilic aromatic substitution. The acetylamino group is a powerful para-director, guiding the sulfonation to the 4-position, which is sterically accessible. Pouring the mixture onto ice quenches the reaction and precipitates the less water-soluble product while hydrolyzing the excess chlorosulfonic acid.[6]

Section 3: Core Reactivity and Applications in Sulfonamide Synthesis

The primary utility of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride lies in its ability to react with primary and secondary amines to form sulfonamides, a chemical class of immense importance in pharmaceuticals.[5][6]

General Reaction Mechanism: Sulfonamide Formation

Caption: Nucleophilic attack of an amine on the sulfonyl chloride.

Protocol for General Sulfonamide Synthesis

-

Setup: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) in a round-bottom flask under an inert atmosphere (nitrogen or argon). Add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq).

-

Reaction: Cool the mixture to 0 °C. Add a solution of 4-(acetylamino)-2-methyl-benzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.

-

Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can be purified by column chromatography or recrystallization.

-

Trustworthiness & Self-Validation: This protocol is a standard and robust method for sulfonamide synthesis.[7] The progress can be easily tracked by TLC, and the final product's identity and purity can be confirmed using spectroscopic methods such as NMR and Mass Spectrometry, creating a self-validating workflow. The acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free aniline is desired for further functionalization.

Section 4: Handling, Safety, and Storage

Scientific integrity demands a rigorous approach to safety. 4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[4][8][9] Contact with skin or eyes requires immediate and prolonged rinsing with water and urgent medical attention.[4]

-

Moisture-Sensitive: Reacts with water or moisture to release corrosive hydrogen chloride (HCl) gas and 4-(acetylamino)-2-methyl-benzenesulfonic acid.[4][5]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

-

Handling Protocol:

-

Always handle this reagent inside a certified chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[4][9]

-

Avoid inhalation of dust.[4]

-

Ensure all glassware and solvents are anhydrous to prevent decomposition of the reagent.

-

-

Storage:

Conclusion

4-(Acetylamino)-2-methyl-benzenesulfonyl chloride is a valuable and versatile reagent for synthetic chemists. Its well-defined reactivity, primarily centered on the electrophilic sulfonyl chloride group, allows for the reliable construction of sulfonamide linkages. A thorough understanding of its properties, synthetic pathway, and stringent safety requirements enables researchers to leverage this compound effectively and safely in the pursuit of novel chemical entities for drug discovery and materials science.

References

- Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (1961-08-15).

-

4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Chemsrc. [Link]

-

4-(Acetylamino)-2-methylbenzenesulfonyl chloride. CAS Common Chemistry. [Link]

-

4-(Acetylamino)benzenesulfonyl chloride. SIELC Technologies. [Link]

-

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-. US EPA Substance Registry Services. [Link]

- Preparation method of p-acetamidobenzenesulfonyl chloride. (2021-11-12).

-

4-Acetylbenzenesulfonyl chloride. PubChem. [Link]

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017-01-18).

-

Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (2021). Al-Farahidi Expert Systems Journal. [Link]

-

Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2012). ResearchGate. [Link]

- Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (2020-04-21).

Sources

- 1. biosynth.com [biosynth.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 6. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(acetylamino)-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Synthesis

4-(acetylamino)-2-methylbenzenesulfonyl chloride, identified by the CAS number 62374-67-8, is a vital organic compound in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring an acetamido group, a methyl group, and a reactive sulfonyl chloride functional group, makes it a versatile intermediate for the synthesis of complex molecules, particularly sulfonamides. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for professionals in the scientific community.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 62374-67-8 | [1] |

| Molecular Formula | C9H10ClNO3S | [1] |

| Molecular Weight | 247.70 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 98 °C | [1] |

| InChI Key | CQMOYSYLLYARBD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)NC(=O)C)C | [1] |

Synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride

The synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride typically involves the chlorosulfonation of N-acetyl-m-toluidine. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The acetyl group serves as a protecting group for the amine, preventing unwanted side reactions.

Experimental Protocol: Chlorosulfonation of N-acetyl-m-toluidine

This protocol outlines a general procedure for the synthesis. Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

N-acetyl-m-toluidine

-

Chlorosulfonic acid

-

Inert solvent (e.g., dichloromethane, chloroform)[3]

-

Crushed ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, dissolve N-acetyl-m-toluidine in an inert solvent within a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube.

-

Cool the reaction mixture in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product.

-

Isolate the solid product by vacuum filtration and wash it with cold water.

-

Neutralize any remaining acid by washing the crude product with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the product again with cold water to remove any inorganic salts.

-

Dry the crude product, and if necessary, recrystallize it from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

-

Dry the final product under a vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

Key Reactions and Applications in Drug Development

The primary utility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride lies in its ability to act as a precursor for the synthesis of various sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly amines, leading to the formation of a stable sulfonamide bond.

Role as a Key Intermediate in Pazopanib Synthesis

A notable application of this compound is in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4] While various synthetic routes exist, some pathways may utilize intermediates derived from 4-(acetylamino)-2-methylbenzenesulfonyl chloride. The synthesis of Pazopanib involves the coupling of three key building blocks: an indazole derivative, a pyrimidine derivative, and a sulfonamide side-chain.[4]

General Reaction Pathway: Sulfonamide Formation

Caption: Formation of a sulfonamide from 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount when handling 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

-

Corrosive: This compound is corrosive and can cause severe skin burns and eye damage.[5]

-

Moisture Sensitive: It is sensitive to moisture and will hydrolyze to release hydrochloric acid.[5] Therefore, it should be stored in a dry, inert atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and effective method for analyzing the purity of 4-(acetylamino)-2-methylbenzenesulfonyl chloride and monitoring reaction progress. A reverse-phase (RP) HPLC method can be employed with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[6][7]

Conclusion

4-(acetylamino)-2-methylbenzenesulfonyl chloride is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory. The methodologies and information presented in this guide are intended to provide researchers and scientists with a solid foundation for their work with this important compound.

References

-

Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]

-

SIELC Technologies. 4-(Acetylamino)benzenesulfonyl chloride. [Link]

-

Alfa Aesar. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

-

CAS Common Chemistry. 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. [Link]

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]

- Google Patents. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

-

PubChem. Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. [Link]

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Haz-Map. 4-(Acetylamino)benzenesulfonyl chloride - Hazardous Agents. [Link]

- Google Patents.

- Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

ResearchGate. Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride.... [Link]

-

SIELC Technologies. N-Acetyl-m-toluidine. [Link]

-

MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]

- Google Patents. CN103755603A - Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.

- Google Patents.

-

YouTube. Sulfanilamide synthesis step 1: synthesis of p-acetamidobenzene sulfonyl chloride /practical. [Link]

-

BioCrick. N-Acetyl-m-toluidine | CAS:537-92-8 | High Purity | Manufacturer. [Link]

-

European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

PubChem. N-acetyl-o-toluidine. [Link]

- Google Patents.

-

ChemSynthesis. 4-amino-N-methylbenzenesulfonamide. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-(acetylamino-methyl)-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

- 7. N-Acetyl-m-toluidine | SIELC Technologies [sielc.com]

Technical Guide: 4-Acetamido-2-methylbenzene-1-sulfonyl chloride

Disclaimer: Initial searches for the specific compound "4-acetamido-2-methylbenzene-1-sulfonyl chloride" did not yield sufficient public data to construct a comprehensive technical guide. The vast majority of available scientific literature pertains to the closely related and widely used isomer, 4-acetamidobenzenesulfonyl chloride (CAS No. 121-60-8), which lacks the methyl group at the 2-position. This guide will proceed under the assumption that this more common isomer is the intended subject of interest and will focus exclusively on its properties and applications.

Executive Summary

4-Acetamidobenzenesulfonyl chloride, commonly abbreviated as ASC, is a pivotal intermediate in synthetic organic chemistry, most notably in the preparation of the sulfonamide class of pharmaceuticals. As a bifunctional molecule, it features a reactive sulfonyl chloride group susceptible to nucleophilic attack and a protected aniline (acetamido group) that directs electrophilic substitution to the para position and allows for later deprotection to reveal a primary amine. This guide provides a detailed overview of its physicochemical properties, established synthesis and purification protocols, key synthetic applications, and essential safety and handling procedures for researchers and drug development professionals.

Physicochemical and Structural Properties

4-Acetamidobenzenesulfonyl chloride is a stable, crystalline solid at room temperature. Its structure is foundational to its utility; the acetamido group is an ortho-, para-directing activator for electrophilic aromatic substitution, which is crucial during the synthesis of the molecule itself via chlorosulfonation of acetanilide. The sulfonyl chloride moiety is a highly reactive functional group, serving as an excellent electrophile for the formation of sulfonamides, sulfonate esters, and other derivatives.

Table 1: Physicochemical Properties of 4-Acetamidobenzenesulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃S | [ChemScene][1] |

| Molecular Weight | 233.67 g/mol | [ChemScene][1] |

| CAS Number | 121-60-8 | [ChemScene][1] |

| Appearance | White to off-white or light tan crystalline powder | [CymitQuimica, ECHEMI][2][3] |

| Melting Point | 142-145 °C (decomposes) | [Chemsrc][4] |

| Solubility | Soluble in organic solvents like chloroform and dichloromethane; slightly soluble in hot benzene; insoluble in water (reacts). | [CymitQuimica][2] |

| SMILES | CC(=O)Nc1ccc(S(=O)(=O)Cl)cc1 | [CymitQuimica][2] |

Synthesis and Purification Protocol

The most common and industrially significant method for synthesizing 4-acetamidobenzenesulfonyl chloride is the direct chlorosulfonation of acetanilide using an excess of chlorosulfonic acid.

Causality of Experimental Choices:

-

Starting Material: Acetanilide is used because the acetamido group protects the amine from oxidation and reaction with chlorosulfonic acid. It also strongly directs the incoming electrophile (-SO₂Cl) to the para position, ensuring high regioselectivity.

-

Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion.

-

Temperature Control: The initial addition of acetanilide is performed at a low temperature (12-15 °C) to control the highly exothermic reaction and prevent side reactions. The subsequent heating to 60 °C is necessary to ensure the completion of the chlorosulfonation.[5]

-

Work-up: The reaction mixture is quenched by pouring it onto ice.[5] This serves two purposes: it precipitates the solid product, which is insoluble in the aqueous medium, and it hydrolyzes the large excess of unreacted chlorosulfonic acid to sulfuric acid and HCl. The low temperature minimizes the hydrolysis of the desired sulfonyl chloride product.

Experimental Workflow: Chlorosulfonation of Acetanilide

Detailed Step-by-Step Protocol:

This protocol is adapted from Organic Syntheses.[5]

-

Setup: In a well-ventilated fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer. Charge the flask with 290 g (165 mL) of chlorosulfonic acid.

-

Addition: Cool the flask in a water bath to approximately 12–15 °C. Begin stirring and gradually add 67.5 g (0.5 mole) of acetanilide in portions over about 15 minutes, ensuring the temperature does not exceed 15 °C. Significant HCl gas will be evolved.

-

Reaction: After the addition is complete, heat the mixture to 60 °C and maintain this temperature with stirring for two hours to complete the reaction.

-

Quench: In the fume hood, pour the syrupy reaction liquid slowly and with vigorous stirring into a large beaker containing 1 kg of crushed ice.

-

Isolation: The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the crude product by suction filtration and wash the filter cake thoroughly with cold water. The yield of crude material is typically 90–95 g (77–81%).

-

Purification (Optional): The crude product can be used directly for many applications. For a highly pure product, dry the crude solid and recrystallize it from a minimal amount of hot benzene or chloroform. The pure compound forms colorless prisms with a melting point of 149 °C.

Applications in Organic Synthesis: The Gateway to Sulfonamides

The primary application of 4-acetamidobenzenesulfonyl chloride is as an electrophilic building block for the synthesis of N-substituted sulfonamides. This reaction is fundamental to the creation of sulfa drugs, a class of antibiotics.[6]

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation to yield the stable sulfonamide product.

Protocol: Synthesis of a Generic N-Aryl-4-acetamidobenzenesulfonamide

This is a generalized procedure based on established methods.[1]

-

Setup: In a round-bottomed flask, dissolve the desired amine (5 mmol) and a weak base such as sodium carbonate (7 mmol) in dichloromethane (20 mL).

-

Addition: In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in dichloromethane (30 mL). Add this solution dropwise to the stirred amine mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, add distilled water (20 mL) to the flask. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Isolation: Combine the organic extracts and wash with water (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfonamide product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

4-Acetamidobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.

-

Hazard Classification: Causes severe skin burns and eye damage.[7][8] May be harmful if swallowed, in contact with skin, or if inhaled.

-

Handling Precautions:

-

Use only in a well-ventilated chemical fume hood.[7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

-

References

-

OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. UNEP Publications, December 2003. [Link]

-

Organic Syntheses. "Sulfanilyl chloride, N-acetyl-". [Link]

-

Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]

-

ResearchGate. Scheme 88. Reaction of 2 with 4-methylbenzene-1-sulfonyl chloride. (5E). [Link]

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

NIST. Acetamide, N-(3-methylphenyl)-. [Link]

-

Fisher Scientific. 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. [Link]

-

PubChem. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(3-methylphenyl)- (CAS 537-92-8). [Link]

- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 5. 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | C9H10ClNO3S | CID 3781579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzenesulfonyl chloride(98-74-8) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals, notably sulfonamide derivatives. The document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process control, safety, and product characterization. The primary focus is on the electrophilic chlorosulfonation of N-(3-methylphenyl)acetamide, a robust and scalable synthetic route. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering the technical depth required for successful laboratory synthesis and scale-up considerations.

Introduction and Strategic Importance

4-(acetylamino)-2-methylbenzenesulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a protected aniline moiety. This structural arrangement makes it an invaluable building block in medicinal chemistry. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, diuretic, and hypoglycemic properties.

The synthesis commences with N-(3-methylphenyl)acetamide (also known as N-acetyl-m-toluidine), which is subjected to chlorosulfonation. The strategic decision to use the acetyl-protected amine, rather than m-toluidine directly, is fundamental to the success of the synthesis. The highly activating amino group in unprotected m-toluidine would lead to uncontrolled side reactions and polymerization under the harsh acidic conditions of chlorosulfonation. The acetyl group serves as a crucial protecting group; it moderates the reactivity of the aromatic ring and prevents protonation of the nitrogen atom, thereby ensuring a clean and selective reaction.[1]

Reaction Mechanism and Regioselectivity

The core transformation is an electrophilic aromatic substitution reaction. The mechanism proceeds through several distinct steps, with the regiochemical outcome dictated by the directing effects of the substituents on the aromatic ring.

2.1. The Overall Transformation

The reaction converts N-(3-methylphenyl)acetamide into 4-(acetylamino)-2-methylbenzenesulfonyl chloride using chlorosulfonic acid.

Caption: Overall reaction scheme.

2.2. Mechanistic Rationale

The regioselectivity of the chlorosulfonation is governed by the electronic properties of the two substituents on the starting material:

-

-NHCOCH₃ (Acetylamino group): This is a powerful activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance.

-

-CH₃ (Methyl group): This is a weakly activating group and also an ortho, para-director due to hyperconjugation.

When both groups are present, the strongly activating acetylamino group dominates the directing effect. The incoming electrophile (the chlorosulfonyl group) will preferentially add to the positions ortho or para to the acetylamino group.

-

The position para to the acetylamino group (C4) is sterically accessible.

-

The two positions ortho to the acetylamino group (C2 and C6) are also electronically activated. However, the C2 position is already occupied by the methyl group, and the C6 position is sterically hindered by the adjacent bulky acetylamino group.

Therefore, the substitution occurs predominantly at the C4 position, which is para to the strongly directing acetylamino group and ortho to the methyl group.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for chlorosulfonation of activated aromatic rings.[2][3] Extreme caution must be exercised at all stages due to the hazardous nature of the reagents.

3.1. Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Comments |

| N-(3-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | 1.0 | Starting material. Must be dry. |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~4.0 - 5.0 | Reagent and solvent. Highly corrosive. |

| Thionyl Chloride (Optional) | SOCl₂ | 118.97 | ~1.2 | Can improve yield by converting the intermediate sulfonic acid. |

| Crushed Ice / Water | H₂O | 18.02 | Excess | For quenching the reaction. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Solvent for extraction (if needed). |

3.2. Equipment

-

Three-neck round-bottom flask (500 mL for a 0.2 mol scale reaction)

-

Mechanical overhead stirrer

-

Dropping funnel or powder funnel

-

Thermometer

-

Ice-water bath and a heating mantle

-

Gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize evolved HCl gas.

-

Büchner funnel and vacuum flask for filtration.

3.3. Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis.

3.4. Detailed Procedure

-

Reactor Setup: Assemble the glassware in a certified chemical fume hood. Ensure all glassware is thoroughly dried to prevent premature decomposition of reagents.

-

Reagent Charging: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and powder funnel. Charge the flask with chlorosulfonic acid (e.g., 93 mL, ~1.0 mol for a 0.2 mol scale).

-

Initial Cooling: Begin stirring and cool the chlorosulfonic acid to between 0-5 °C using an external ice-water bath.

-

Substrate Addition: Slowly add N-(3-methylphenyl)acetamide (e.g., 29.8 g, 0.2 mol) in small portions over 30-45 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 15 °C. Significant amounts of hydrogen chloride gas will be evolved during this step.[2]

-

Reaction Progression: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 2-3 hours. The reaction is typically complete when the evolution of HCl gas subsides.[2]

-

Quenching: After cooling the syrupy reaction mixture back to room temperature, carefully and slowly pour it into a large beaker containing at least 1 kg of crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas; perform it slowly in the back of the fume hood.

-

Isolation and Washing: The product will precipitate as a white solid. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

-

Drying and Purification: Press the crude material as dry as possible on the funnel. For optimal purity, the crude solid can be recrystallized. While benzene has been traditionally used for the non-methylated analog, other solvents like chloroform or a toluene/hexane mixture may be effective.[2] The purified product should be dried under a vacuum. A typical yield for this type of reaction is in the range of 75-90%.

Scientific Rationale and Process Control

-

Reagent Stoichiometry: A significant excess of chlorosulfonic acid is used to act as both the sulfonating agent and the solvent, ensuring the reaction mixture remains stirrable and driving the equilibrium towards the product.[2]

-

Temperature Management: The initial low-temperature addition is critical to control the highly exothermic reaction and minimize the formation of undesired ortho-isomers or degradation products. A subsequent heating period is necessary to ensure the complete conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[2] A more advanced continuous flow setup might utilize two distinct temperature zones to optimize each stage of the reaction—a lower temperature for sulfonation followed by a higher temperature for chlorination.[4]

-

Moisture Control: The sulfonyl chloride functional group is highly susceptible to hydrolysis back to the sulfonic acid. Therefore, the use of dry glassware and reagents is imperative for achieving a high yield and purity.

-

Workup: The quenching on ice serves two purposes: it safely decomposes the excess chlorosulfonic acid (ClSO₃H + H₂O → H₂SO₄ + HCl) and precipitates the water-insoluble product, allowing for its easy isolation.

Safety and Hazard Management

This synthesis involves highly hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

-

Chlorosulfonic Acid: Extremely corrosive and causes severe burns. It reacts violently with water, releasing large quantities of heat and toxic HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.

-

Hydrogen Chloride Gas: A toxic and corrosive gas is evolved throughout the reaction. A properly functioning fume hood is essential, and a gas trap is recommended to neutralize the effluent gas stream.

-

Exothermic Reaction: Both the initial reaction and the quenching step are highly exothermic. Proper temperature control and slow addition rates are critical to prevent a runaway reaction.

Characterization of 4-(acetylamino)-2-methylbenzenesulfonyl Chloride

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity. The analogous 4-acetamidobenzenesulfonyl chloride melts at 149 °C.[2]

-

HPLC: Reverse-phase HPLC can be used to determine the purity of the compound and quantify any impurities.[5]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure, showing the characteristic peaks for the aromatic protons, the methyl groups (both from the acetyl and the tolyl moieties), and the amide proton.

Conclusion

The chlorosulfonation of N-(3-methylphenyl)acetamide is an effective and reliable method for the synthesis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride. Success hinges on a deep understanding of the reaction mechanism, careful control of experimental parameters—particularly temperature—and a rigorous adherence to safety protocols due to the hazardous nature of the reagents involved. When executed correctly, this procedure provides high yields of a crucial chemical intermediate, paving the way for the development of novel sulfonamide-based therapeutics.

References

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Google Patents. (2020). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.

- Bornholdt, J., Felding, J., Clausen, R. P., & Kristensen, J. L. (2010). Synthesis of sulfonyl chloride substrate precursors. Chemistry - A European Journal, 16, 12474.

-

Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved from [Link]

- Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved from [Link]

-

Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction... Why is aniline not used for this step? Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents [patents.google.com]

- 5. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Spectral Characteristics of 4-(Acetylamino)-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral characteristics of 4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS 62374-67-8), a key intermediate in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive, predicted spectral analysis based on first principles of spectroscopy and comparative data from structurally analogous compounds. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, offering expert interpretation and rationale behind the expected spectral features. This guide is intended to serve as a valuable resource for researchers in compound identification, reaction monitoring, and quality control involving this molecule.

Introduction and Molecular Structure

4-(Acetylamino)-2-methylbenzenesulfonyl chloride is a substituted aromatic compound with the molecular formula C₉H₁₀ClNO₃S and a molecular weight of 247.7 g/mol . Its structure features a benzene ring substituted with a sulfonyl chloride group, an acetylamino (acetamido) group, and a methyl group. The strategic placement of these functional groups makes it a versatile reagent, particularly in the synthesis of novel sulfonamides and other pharmaceutically relevant scaffolds. Understanding its spectral signature is paramount for confirming its identity and purity.

Below is a diagram illustrating the molecular structure and numbering convention used throughout this guide.

Caption: Molecular structure of 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-(acetylamino)-2-methylbenzenesulfonyl chloride is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetylamino group. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on the analysis of substituent effects on the benzene ring.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic H-3 | ~ 7.8 - 8.0 | Doublet (d) | 1H | Located ortho to the electron-withdrawing sulfonyl chloride group, leading to a downfield shift. Coupled to H-5 (meta coupling, ~2-3 Hz). |

| Aromatic H-5 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Influenced by both the ortho sulfonyl chloride and the para acetylamino group. Coupled to H-3 (meta coupling) and H-6 (ortho coupling, ~8-9 Hz). |

| Aromatic H-6 | ~ 7.4 - 7.6 | Doublet (d) | 1H | Located ortho to the electron-donating methyl group and meta to the acetylamino group, resulting in a more upfield shift compared to other aromatic protons. Coupled to H-5 (ortho coupling). |

| NH | ~ 8.0 - 9.0 | Singlet (s, broad) | 1H | The amide proton is typically broad and its chemical shift is highly dependent on solvent and concentration. |

| Ar-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | 3H | The methyl group attached to the aromatic ring. |

| COCH₃ | ~ 2.1 - 2.3 | Singlet (s) | 3H | The methyl group of the acetylamino function. |

Expert Insights: The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) and the electron-donating nature of the acetylamino (-NHCOCH₃) and methyl (-CH₃) groups create a distinct electronic environment for each aromatic proton, leading to a well-resolved spectrum. The expected coupling patterns (ortho and meta) will be key in assigning the signals. For comparison, in the related compound 4-acetamidobenzenesulfonyl chloride, the aromatic protons appear as two distinct doublets, indicative of a simpler AA'BB' system.[1] The introduction of the methyl group at the 2-position in our target molecule breaks this symmetry, resulting in a more complex splitting pattern as predicted.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on incremental substituent effects on the benzene ring.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C=O | ~ 168 - 170 | Typical chemical shift for an amide carbonyl carbon. |

| Aromatic C-1 | ~ 140 - 142 | Carbon bearing the sulfonyl chloride group, deshielded. |

| Aromatic C-4 | ~ 138 - 140 | Carbon bearing the acetylamino group. |

| Aromatic C-2 | ~ 135 - 137 | Carbon bearing the methyl group. |

| Aromatic C-6 | ~ 128 - 130 | Aromatic CH carbon. |

| Aromatic C-5 | ~ 120 - 122 | Aromatic CH carbon. |

| Aromatic C-3 | ~ 118 - 120 | Aromatic CH carbon. |

| COCH₃ | ~ 24 - 26 | Methyl carbon of the acetyl group. |

| Ar-CH₃ | ~ 20 - 22 | Methyl carbon attached to the aromatic ring. |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The carbons directly attached to the electron-withdrawing sulfonyl chloride group and the nitrogen of the acetylamino group (C-1 and C-4) are expected to be the most downfield among the ring carbons. The shielding effect of the methyl group will influence the chemical shift of C-2.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for 4-(acetylamino)-2-methylbenzenesulfonyl chloride are summarized below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | ~ 3300 - 3250 | Stretching |

| C-H (Aromatic) | ~ 3100 - 3000 | Stretching |

| C-H (Aliphatic) | ~ 2980 - 2850 | Stretching |

| C=O (Amide I) | ~ 1680 - 1660 | Stretching |

| C=C (Aromatic) | ~ 1600 - 1450 | Stretching |

| S=O (Sulfonyl) | ~ 1380 - 1360 (asymmetric) | Stretching |

| S=O (Sulfonyl) | ~ 1180 - 1160 (symmetric) | Stretching |

| S-Cl | ~ 600 - 500 | Stretching |

Expert Insights: The IR spectrum will be dominated by strong absorptions from the carbonyl and sulfonyl groups. The N-H stretching frequency can be indicative of hydrogen bonding. For comparison, the IR spectrum of 4-acetamidobenzenesulfonyl chloride shows characteristic peaks for the N-H, C=O, and S=O stretching vibrations.[1][2] Similarly, 4-acetamidotoluene exhibits the expected amide and aromatic absorptions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 247 and 249 in an approximate 3:1 ratio, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively.

-

Predicted Fragmentation Pattern: The fragmentation is likely to proceed through the loss of the chlorine atom, the sulfonyl group, and cleavage of the acetylamino group.

Caption: Predicted major fragmentation pathways for 4-(acetylamino)-2-methylbenzenesulfonyl chloride.

Expert Insights: The presence of the chlorine isotope pattern is a key diagnostic feature. The base peak could potentially be the fragment at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺), a common fragmentation for N-acetylated compounds. The fragmentation pattern of 4-acetamidobenzenesulfonyl chloride also shows a prominent peak for the loss of the sulfonyl chloride group.[1]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-(acetylamino)-2-methylbenzenesulfonyl chloride in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of TMS as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole instrument).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Conclusion

This technical guide has provided a comprehensive predicted spectral analysis of 4-(acetylamino)-2-methylbenzenesulfonyl chloride. By leveraging fundamental principles of spectroscopy and comparative data from analogous structures, we have outlined the expected features of the ¹H NMR, ¹³C NMR, IR, and mass spectra. These predictions offer a robust framework for the identification and characterization of this important synthetic intermediate in a research and development setting. It is our hope that this guide will facilitate the work of scientists and professionals in the field of drug discovery and organic synthesis.

References

-

PubChem. (n.d.). 4-Methylacetanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetylsulfanilyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mesitylenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-acetyl-o-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). N-Acetylsulfanilyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-(acetylamino)-2-methylbenzenesulfonyl chloride

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS RN: 62374-67-8). Given the limited publicly available safety data for this specific compound, this guide incorporates a scientifically grounded approach by referencing the extensive data available for its close structural analog, 4-(acetylamino)benzenesulfonyl chloride (CAS RN: 121-60-8), also known as N-Acetylsulfanilyl chloride. The primary reactive moiety, the arylsulfonyl chloride group, dictates the fundamental hazards and handling requirements for both molecules.

Chemical Identity and Physicochemical Properties

4-(acetylamino)-2-methylbenzenesulfonyl chloride is an organic compound featuring a sulfonyl chloride functional group. This group is highly reactive, particularly towards nucleophiles, which is the basis for both its synthetic utility and its primary hazards. The presence of the methyl group distinguishes it from its more commonly documented analog.

Table 1: Physicochemical Properties Comparison

| Property | 4-(acetylamino)-2-methylbenzenesulfonyl chloride | 4-(acetylamino)benzenesulfonyl chloride (Analog) |

| CAS Registry Number | 62374-67-8[1] | 121-60-8[2][3] |

| Molecular Formula | C₉H₁₀ClNO₃S[1][4] | C₈H₈ClNO₃S[5] |

| Molecular Weight | 247.70 g/mol [1][4] | 233.67 g/mol [5] |

| Appearance | Not specified; likely off-white to yellow solid. | Off-white powder/solid[2][6] |

| Melting Point | 98 °C[1] | 145 - 148 °C[2] |

| Solubility | Insoluble in water; soluble in organic solvents.[5] | Insoluble in water; soluble in organic solvents like dichloromethane and chloroform.[5] |

| Reactivity with Water | Reacts violently to release Hydrogen Chloride (HCl) gas. | Reacts violently to release Hydrogen Chloride (HCl) gas. |

The critical takeaway from these properties is the inherent reactivity of the sulfonyl chloride group. The insolubility in water does not prevent a vigorous, exothermic reaction with it, a core principle that must inform all handling and storage procedures.

Hazard Identification and Risk Assessment

The primary hazards associated with 4-(acetylamino)-2-methylbenzenesulfonyl chloride are driven by its corrosive and moisture-sensitive nature. Upon contact with water, it hydrolyzes to form hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive.

GHS Hazard Classification (Inferred from Analog)

-

Skin Corrosion (Category 1B/1C): Causes severe skin burns and damage.[2][7]

-

Serious Eye Damage (Category 1): Causes serious, potentially irreversible eye damage.[2]

-

Acute Toxicity (Category 4, Harmful): Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Respiratory Irritation (Category 3): May cause respiratory irritation.

Causality of Hazards: The sulfonyl chloride moiety is a potent electrophile. When it contacts living tissue, which is rich in water and other nucleophiles (like amine and thiol groups in proteins), it undergoes rapid sulfonylation reactions. This chemical reaction, along with the simultaneous release of HCl, denatures proteins and lipids, leading to severe chemical burns. Inhalation of the dust can cause similar corrosive damage to the delicate tissues of the respiratory tract.[2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is mandatory.

3.1 Engineering Controls

-

Chemical Fume Hood: All manipulations of 4-(acetylamino)-2-methylbenzenesulfonyl chloride, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains the hazardous dust and the corrosive HCl gas that can be generated from exposure to ambient humidity.[2][6]

-

Inert Atmosphere: For reactions sensitive to moisture, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is best practice. This not only protects the integrity of the chemical but also prevents the formation of corrosive byproducts.

3.2 Personal Protective Equipment (PPE) The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

| Body Part | PPE Required | Rationale and Specifications |

| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Double-gloving is recommended. Nitrile and neoprene offer good resistance against corrosive solids and the solvents in which they may be dissolved.[8][9] Inspect gloves for integrity before each use.[10] |

| Eyes/Face | Safety Goggles and Full-Face Shield | Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[11] A full-face shield must be worn over the goggles during any operation with a splash or dust generation risk (e.g., weighing, transfers).[8] This protects against severe eye damage.[3] |

| Body | Flame-Resistant Laboratory Coat | A lab coat, fully buttoned, is required to protect skin and clothing from dust and splashes.[10] |

| Respiratory | NIOSH-approved respirator (if applicable) | A respirator with an acid gas cartridge may be necessary for large-scale work or in the event of a ventilation failure.[8] Use is subject to a formal respiratory protection program. |

Standard Operating Procedure for Safe Handling

This protocol is designed as a self-validating system, where the rationale for each step reinforces safe practice.

-

Preparation:

-

Step 1a: Designate a specific area within a chemical fume hood for the procedure.

-

Step 1b: Assemble all necessary equipment (spatulas, weigh boats, glassware) and ensure it is clean and completely dry. Causality: Prevents accidental contact with moisture, which would lead to decomposition and HCl release.

-

Step 1c: Don all required PPE as specified in Table 2.

-

-

Weighing and Transfer:

-

Step 2a: Tare a dry, clean weigh boat on the balance inside the fume hood.

-

Step 2b: Carefully transfer the desired amount of 4-(acetylamino)-2-methylbenzenesulfonyl chloride from the stock bottle to the weigh boat using a clean, dry spatula. Perform this action slowly to minimize dust generation. Causality: Avoiding aerosolization of the corrosive powder is critical to prevent inhalation.[7]

-

Step 2c: Tightly cap the stock bottle immediately after dispensing. Causality: Protects the bulk chemical from atmospheric moisture, preserving its integrity and preventing hazardous pressure buildup from HCl gas.[7]

-

Step 2d: Add the weighed solid to the reaction vessel, which should already be under an inert atmosphere if required by the chemistry.

-

-

Post-Handling:

-

Step 3a: Decontaminate the spatula and weigh boat. A common method is to quench them carefully in a beaker containing a suitable solvent (e.g., isopropanol) followed by a basic solution (e.g., sodium bicarbonate solution) to neutralize the resulting acids. This must be done in the fume hood.

-

Step 3b: Wipe down the work surface in the fume hood.

-

Step 3c: Remove PPE in the correct order (gloves last) and wash hands thoroughly with soap and water.

-

Storage and Incompatibility

Proper storage is essential for maintaining the chemical's stability and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][6] The storage location should be a dedicated corrosives cabinet.[3][6] Storage under an inert atmosphere is recommended.[2][7] Some suppliers recommend refrigeration.[7]

-

Incompatible Materials: Keep away from:

Emergency Procedures

Immediate and correct response to an emergency is critical.

6.1 Spill Response A small spill of a few grams can be managed by trained laboratory personnel. A large spill requires immediate evacuation and professional emergency response.

Caption: Workflow for responding to a 4-(acetylamino)-2-methylbenzenesulfonyl chloride spill.

6.2 Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or sand. DO NOT USE WATER. [12] Using water will exacerbate the situation by reacting with the compound to produce flammable and corrosive gases.

-

Hazardous Combustion Products: Fires involving this compound will produce toxic and corrosive gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[2] Firefighters must wear self-contained breathing apparatus (SCBA).

6.3 Personnel Exposure and First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Ingestion can cause severe burns to the digestive tract.[3]

Waste Disposal

All waste containing 4-(acetylamino)-2-methylbenzenesulfonyl chloride, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[13]

References

-

Alfa Aesar. (2024). SAFETY DATA SHEET for 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

- OECD SIDS. (n.d.). 4-METHYLBENZENESULFONYL CHLORIDE.

-

CAS Common Chemistry. (n.d.). 4-(Acetylamino)-2-methylbenzenesulfonyl chloride. Retrieved from [Link]

- S D FINE-CHEM LIMITED. (n.d.). SAFETY DATA SHEETS for p-Toluene sulfonyl chloride.

- CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide.

-

PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

- Sdfine. (n.d.). Sulphuryl chloride.

-

Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved from [Link]

- Nexeo Solutions. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.

-

New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

- New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance.

- Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride....

-

Organic Syntheses. (1925). p-ACETAMINOBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.

- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.

- Merck Millipore. (n.d.). Safety Data Sheet for Toluene-α-sulphonyl chloride.

-

PubChem. (n.d.). Benzenesulfonyl chloride, 4-(acetylamino)-5-methoxy-2-methyl-. Retrieved from [Link]

- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.

- University of Cambridge. (n.d.). Spill procedure: Clean-up guidance. Retrieved from the University of Cambridge safety website.

-

PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 4-(acetylamino-methyl)-benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. safety.nmsu.edu [safety.nmsu.edu]

- 10. store.sangon.com [store.sangon.com]

- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 12. nj.gov [nj.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

solubility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride

An In-depth Technical Guide on the Solubility of 4-(acetylamino)-2-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical framework for understanding and determining the , a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing its solubility, presents a detailed and validated experimental protocol for its quantification, and discusses the critical implications of solubility data in drug development and synthetic chemistry. By integrating foundational scientific concepts with actionable laboratory procedures, this whitepaper serves as an essential resource for scientists seeking to optimize processes involving this compound.

Introduction: The Central Role of Solubility in the Application of 4-(acetylamino)-2-methylbenzenesulfonyl chloride

4-(acetylamino)-2-methylbenzenesulfonyl chloride (CAS RN: 62374-67-8) is a vital building block in organic synthesis, particularly in the preparation of sulfonamide-based therapeutic agents.[1][2] Its molecular structure, featuring a reactive sulfonyl chloride group, an amide, and an aromatic ring, dictates its utility and also presents challenges in handling and reaction control.[1] A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone for process optimization, influencing reaction kinetics, yield, purity, and the ultimate success of a synthetic route. In the realm of drug development, the solubility of intermediates directly impacts the feasibility of scale-up, purification strategies, and the overall cost-effectiveness of manufacturing active pharmaceutical ingredients (APIs).

Theoretical Underpinnings of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the principle "like dissolves like."[3] This adage encapsulates the balance of intermolecular forces between the solute and solvent. For 4-(acetylamino)-2-methylbenzenesulfonyl chloride, its solubility in a given solvent is a function of several key factors:

-

Molecular Structure and Polarity : The compound possesses both polar and non-polar characteristics. The sulfonyl chloride (-SO₂Cl) and acetylamino (-NHCOCH₃) groups are polar, capable of dipole-dipole interactions and hydrogen bonding. The methyl-substituted benzene ring is non-polar. The overall polarity is a composite of these features.

-

Solute-Solvent Interactions : Effective dissolution occurs when the energy released from the formation of new solute-solvent interactions is sufficient to overcome the solute-solute lattice energy and solvent-solvent interactions.

-

Solvent Selection :

-

Aprotic Solvents : Sulfonyl chlorides generally exhibit good solubility in a range of aprotic organic solvents.[4] Solvents like acetone, acetonitrile, and dichloromethane are often suitable candidates.

-

Protic Solvents : Protic solvents such as water, alcohols, and amines can react with the highly electrophilic sulfonyl chloride group, leading to solvolysis and the formation of sulfonic acids, esters, or sulfonamides, respectively.[5][6] This reactivity must be carefully considered when selecting solvents, as it can consume the starting material and complicate analysis.

-

A Rigorous Protocol for Experimental Solubility Determination

To ensure the generation of reliable and reproducible data, a validated experimental workflow is essential. The following protocol is designed to determine the equilibrium .

Essential Materials and Instrumentation

-

Analyte : 4-(acetylamino)-2-methylbenzenesulfonyl chloride (purity >98%)

-

Solvents : A selection of analytical grade organic solvents (e.g., acetonitrile, acetone, ethyl acetate, dichloromethane, tetrahydrofuran).

-

Equipment :

-

Analytical balance (readability ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated positive displacement pipettes and volumetric flasks

-

Syringe filters (0.22 or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[7]

-

Experimental Workflow Diagram

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 7. 4-(Acetylamino)benzenesulfonyl chloride | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Stability and Storage of 4-acetamido-2-methylbenzene-1-sulfonyl chloride

This guide provides an in-depth analysis of the stability and recommended storage conditions for 4-acetamido-2-methylbenzene-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical chemical principles with practical, field-proven insights to ensure the long-term integrity and safe handling of this important chemical intermediate.

Introduction: Understanding the Criticality of Stability

4-acetamido-2-methylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative with significant potential as a building block in medicinal chemistry and organic synthesis. The presence of the sulfonyl chloride functional group makes it a reactive intermediate, particularly for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1][2] However, this reactivity also presents inherent stability challenges.

The long-term stability of any chemical reagent is paramount in research and development. Degradation can lead to inconsistent experimental results, the formation of unknown impurities, and potential safety hazards. This guide will provide a comprehensive overview of the factors influencing the stability of 4-acetamido-2-methylbenzene-1-sulfonyl chloride and outline robust protocols for its storage and handling.

Chemical Profile and Inherent Reactivity

While specific data for 4-acetamido-2-methylbenzene-1-sulfonyl chloride is limited, its chemical behavior can be reliably inferred from its structural analog, 4-acetamidobenzenesulfonyl chloride (ASC), and the well-documented chemistry of sulfonyl chlorides.

Key Properties (approximated from 4-acetamidobenzenesulfonyl chloride):

| Property | Value | Source |